molecular formula C7H16BrNO B056996 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide CAS No. 1092120-53-0

4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide

Cat. No.: B056996
CAS No.: 1092120-53-0
M. Wt: 210.11 g/mol
InChI Key: QNNSJHYZYCEGAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylpiperidin-1-ium-4-ol;bromide is a chemical compound with the molecular formula C7H16BrNO and a molecular weight of 210.11204. It is known for its hygroscopic nature and appears as an off-white to pale beige solid . This compound is slightly soluble in methanol and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylpiperidin-1-ium-4-ol;bromide typically involves the quaternization of 4-hydroxy-1,1-dimethylpiperidine with a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include methanol or ethanol.

    Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dimethylpiperidin-1-ium-4-ol;bromide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpiperidin-1-ium-4-ol;bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted piperidinium salts.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced piperidinium derivatives.

Scientific Research Applications

1,1-Dimethylpiperidin-1-ium-4-ol;bromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylpiperidin-1-ium-4-ol;bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylpiperidin-1-ium-4-one iodide
  • 1,1-Dimethylpiperidin-1-ium-4-ol chloride
  • 1,1-Dimethylpiperidin-1-ium-4-ol sulfate

Uniqueness

1,1-Dimethylpiperidin-1-ium-4-ol;bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its analogs with different counterions. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium-4-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO.BrH/c1-8(2)5-3-7(9)4-6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSJHYZYCEGAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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